molecular formula C22H24Cl2N4O3 B4190026 1-(2,5-dichlorobenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine

1-(2,5-dichlorobenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine

Cat. No. B4190026
M. Wt: 463.4 g/mol
InChI Key: WKUKLKFWZOHPFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-dichlorobenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as DCPP, and it has been found to have a wide range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of DCPP involves its binding to the serotonin 5-HT1A receptor. This binding results in the activation of the receptor, which in turn leads to the modulation of various neurotransmitters, including serotonin, dopamine, and norepinephrine. This modulation has been found to have a wide range of effects on the brain, including the regulation of mood, anxiety, and stress.
Biochemical and Physiological Effects:
DCPP has been found to have a wide range of biochemical and physiological effects. In addition to its effects on neurotransmitters, DCPP has also been found to modulate the activity of various ion channels and transporters. These effects have been found to have potential applications in the treatment of various neurological and psychiatric disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of DCPP for lab experiments is its high purity and stability. This makes it an ideal compound for use in various assays and experiments. However, one limitation of DCPP is its high cost, which can limit its use in large-scale experiments.

Future Directions

There are many potential future directions for the study of DCPP. One promising direction is the development of new drugs based on DCPP for the treatment of depression and anxiety. Another potential direction is the study of DCPP's effects on other neurotransmitter systems, such as the glutamate and GABA systems. Additionally, the study of DCPP's effects on ion channels and transporters could lead to the development of new drugs for the treatment of neurological disorders.

Scientific Research Applications

DCPP has been studied extensively for its potential applications in scientific research. One of the most promising applications of DCPP is in the field of neuroscience. DCPP has been found to have a high affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. This makes DCPP a potential candidate for the development of new antidepressant and anxiolytic drugs.

properties

IUPAC Name

(2,5-dichlorophenyl)-[4-(4-nitro-3-piperidin-1-ylphenyl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24Cl2N4O3/c23-16-4-6-19(24)18(14-16)22(29)27-12-10-25(11-13-27)17-5-7-20(28(30)31)21(15-17)26-8-2-1-3-9-26/h4-7,14-15H,1-3,8-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKUKLKFWZOHPFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=CC(=C2)N3CCN(CC3)C(=O)C4=C(C=CC(=C4)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24Cl2N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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